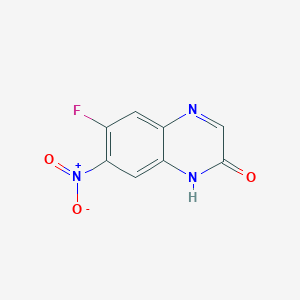

![molecular formula C7H11N3O B1628116 (4,5,6,7-Tétrahydropyrazolo[1,5-a]pyrazin-2-yl)méthanol CAS No. 623565-69-5](/img/structure/B1628116.png)

(4,5,6,7-Tétrahydropyrazolo[1,5-a]pyrazin-2-yl)méthanol

Vue d'ensemble

Description

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol, also known as THPP, is an organic compound with a unique structure and a wide range of applications in the scientific research field. THPP is a member of the pyrazole family, which are compounds that contain a nitrogen atom in a five-membered ring. THPP has been studied extensively for its potential as a novel therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, THPP has been used in laboratory experiments to study the mechanisms of action of various drugs and to improve the effectiveness of drug delivery systems.

Applications De Recherche Scientifique

Recherche Antivirale

Ce composé s'est avéré efficace pour inhiber une large gamme de variants du virus de l'hépatite B (VHB) résistants aux nucléos(t)ides . Il est utilisé comme modulateur allostérique de la protéine de capside (CpAM) pour le VHB, ce qui en fait un potentiel thérapeutique anti-VHB attrayant . Dans un modèle murin de VHB AAV, le composé principal a démontré une inhibition de la charge virale de l'ADN du VHB par administration orale .

Découverte de médicaments

“(4,5,6,7-Tétrahydropyrazolo[1,5-a]pyrazin-2-yl)méthanol” est un composé chimique polyvalent aux propriétés intrigantes. Il trouve des applications dans divers domaines de recherche scientifique, notamment la découverte de médicaments. La structure et les propriétés uniques du composé en font un atout précieux dans le développement de nouveaux médicaments.

Chimie Médicinale

Le composé est un bloc de construction important en chimie médicinale . Il est utilisé dans la synthèse de 4,5,6,7-tétrahydro-pyrazolo[1,5-a]pyrazines fonctionnalisées, qui sont des blocs de construction importants pour la chimie médicinale . La possibilité d'introduire différents substituants, neutres ou fonctionnalisés à différentes positions des cycles pyrazole et/ou pipérazine, est démontrée .

Science des Matériaux

Dans le domaine de la science des matériaux, ce composé peut être utilisé comme bloc de construction dans la synthèse de matériaux complexes. Sa structure unique permet la création de matériaux aux propriétés spécifiques.

Catalyse

Le composé peut également trouver des applications dans le domaine de la catalyse. Sa structure et ses propriétés uniques peuvent être exploitées pour concevoir et synthétiser de nouveaux catalyseurs.

Chimie Organique & Supra-Moléculaire

En chimie organique et supra-moléculaire, ce composé est utilisé comme bloc de construction basé sur l'échafaudage 4,5,6,7-tétrahydro-pyrazolo[1,5-a]pyrazine . Il est synthétisé à l'échelle multigramme de manière rentable .

Mécanisme D'action

Target of Action

The primary target of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the replication of the virus and is therefore an attractive target for antiviral therapy .

Mode of Action

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Pharmacokinetics

It has been shown that the compound can be administered orally and is capable of reducing hbv dna viral load in an hbv aav mouse model .

Result of Action

The result of the compound’s action is a significant reduction in HBV DNA viral load. This suggests that the compound could potentially be used as a treatment for HBV, particularly for strains of the virus that are resistant to current antiviral therapies .

Analyse Biochimique

Biochemical Properties

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate the expression of specific genes, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress response, thereby impacting cellular health and viability .

Molecular Mechanism

At the molecular level, (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cellular metabolism and gene expression

Dosage Effects in Animal Models

The effects of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall metabolic homeostasis . Understanding these pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,8,11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAUAUMOQQSLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)CO)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620478 | |

| Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623565-69-5 | |

| Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

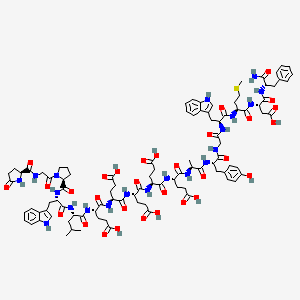

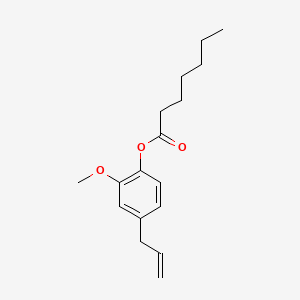

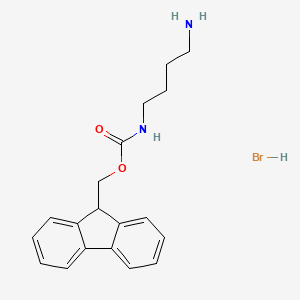

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylnaphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate hydrate](/img/structure/B1628039.png)

![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid](/img/structure/B1628047.png)

![1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate](/img/structure/B1628048.png)

![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)

![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)